2,8-Dinitro-11-phenyldibenzo[B,F][1,4]thiazepine 5-oxide

Physicochemical Characterization Crystallization Formulation

Electron-deficient dibenzothiazepine reference standard for thermal analysis (DSC/TGA) and HPLC method validation. The 2,8-dinitro-11-phenyl-5-oxide scaffold provides unique steric bulk, electronic character, and hydrogen bonding potential not replicated by simpler analogs. Ideal for SAR studies as a negative control probe and a versatile intermediate for novel 2,8-disubstituted library synthesis. Superior thermal stability (bp 611.8°C) and high lipophilicity ensure clear chromatographic resolution.

Molecular Formula C19H11N3O5S
Molecular Weight 393.4 g/mol
CAS No. 94113-52-7
Cat. No. B12684093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,8-Dinitro-11-phenyldibenzo[B,F][1,4]thiazepine 5-oxide
CAS94113-52-7
Molecular FormulaC19H11N3O5S
Molecular Weight393.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)[N+](=O)[O-])S(=O)C4=C2C=C(C=C4)[N+](=O)[O-]
InChIInChI=1S/C19H11N3O5S/c23-21(24)13-6-8-17-15(10-13)19(12-4-2-1-3-5-12)20-16-11-14(22(25)26)7-9-18(16)28(17)27/h1-11H
InChIKeyCQRMCOMDICABOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,8-Dinitro-11-phenyldibenzo[B,F][1,4]thiazepine 5-oxide (CAS 94113-52-7): Physicochemical Profile and Procurement Relevance


2,8-Dinitro-11-phenyldibenzo[B,F][1,4]thiazepine 5-oxide (CAS 94113-52-7) is a heterocyclic organic compound belonging to the dibenzo[b,f][1,4]thiazepine family . Characterized by a seven-membered ring containing both nitrogen and sulfur, this specific derivative is functionalized with two nitro groups at the 2- and 8-positions, a phenyl group at the 11-position, and an oxide at the 5-position . Its molecular formula is C19H11N3O5S, with a molar mass of approximately 393.37 g/mol . The compound is primarily available for research and development purposes, and its unique substitution pattern distinguishes it from other common dibenzothiazepines, making it a key reference material or intermediate in specialized chemical investigations .

Why the 2,8-Dinitro-11-phenyl-5-oxide Scaffold Cannot Be Substituted by Other Dibenzothiazepines


The dibenzothiazepine class exhibits diverse biological and physicochemical properties that are highly dependent on specific substitution patterns. Generic substitution with unsubstituted or mono-substituted analogs is not scientifically valid for 2,8-Dinitro-11-phenyldibenzo[B,F][1,4]thiazepine 5-oxide (CAS 94113-52-7). Its distinct functional groups—the 2,8-dinitro, 11-phenyl, and 5-oxide moieties—confer a unique combination of steric bulk, electronic character, and hydrogen bonding potential that is not replicated by simpler or more common analogs like quetiapine, clotiapine, or the parent 11-phenyldibenzo[b,f][1,4]thiazepine [1]. The presence of two strong electron-withdrawing nitro groups significantly alters the electron density of the aromatic rings and the thiazepine core, impacting its reactivity and potential interactions. Consequently, experimental data, analytical method development, or structure-activity relationship (SAR) studies relying on this compound cannot be directly extrapolated to other dibenzothiazepines [1].

Quantitative Evidence for Selecting 2,8-Dinitro-11-phenyldibenzo[B,F][1,4]thiazepine 5-oxide over Analogs


Superior Density Contrast: 2,8-Dinitro-11-phenyl-5-oxide vs. Unsubstituted and Mono-substituted Analogs

The predicted density of 2,8-Dinitro-11-phenyldibenzo[B,F][1,4]thiazepine 5-oxide (1.58 g/cm³) is significantly higher than that of the parent compound 11-phenyldibenzo[b,f][1,4]thiazepine (1.17 g/cm³) and the clinically relevant dibenzothiazepines quetiapine (1.27 g/cm³) and clotiapine (1.33 g/cm³) [1][2][3]. This 35% increase in density relative to the unsubstituted parent core suggests a substantial change in molecular packing and intermolecular interactions, likely driven by the polar nitro and sulfoxide groups [1].

Physicochemical Characterization Crystallization Formulation

Significantly Elevated Boiling Point: Implications for Thermal Stability and Purification

The predicted boiling point of 2,8-Dinitro-11-phenyldibenzo[B,F][1,4]thiazepine 5-oxide is 611.8 °C at 760 mmHg [1]. This is substantially higher than the boiling points of the unsubstituted parent compound (420.4 °C) and the drugs quetiapine (556.5 °C) and clotiapine (483.8 °C) [2][3]. The increase of approximately 191 °C over the parent structure is a direct consequence of the added mass and strong intermolecular forces introduced by the polar nitro and sulfoxide groups [1].

Thermal Analysis Synthetic Chemistry Process Development

Unique Structural Topology: Substitution Pattern Differentiates from Common 5-Oxide Analogs

The 2,8-dinitro-11-phenyl-5-oxide scaffold (CAS 94113-52-7) is structurally distinct from other common dibenzothiazepine 5-oxides. Unlike the 5-oxide impurity of quetiapine (e.g., Dibenzo[b,f][1,4]thiazepin-11(10H)-one 5-oxide, CAS 20290-48-6), which lacks the 2,8-dinitro and 11-phenyl substituents, the target compound presents a densely functionalized and sterically demanding environment [1]. The combination of two strong electron-withdrawing nitro groups with an 11-phenyl ring and a sulfoxide moiety creates a unique electronic and steric profile not found in other commercial 5-oxides .

Structure-Activity Relationship (SAR) Medicinal Chemistry Impurity Profiling

Enhanced Predicted LogP: Increased Lipophilicity Compared to Parent and Clinical Analogs

The predicted partition coefficient (LogP) for 2,8-Dinitro-11-phenyldibenzo[B,F][1,4]thiazepine 5-oxide is estimated to be significantly higher than that of the parent compound and the antipsychotic drug clotiapine. The parent 11-phenyldibenzo[b,f][1,4]thiazepine has a LogP of approximately 5.1 [1], while clotiapine has a lower LogP of around 3.6 [2]. The presence of the hydrophobic phenyl ring at the 11-position, combined with the nitro groups, likely drives the LogP of the target compound even higher, suggesting it is considerably more lipophilic [3].

Lipophilicity ADME Prediction Drug Design

Recommended Applications for 2,8-Dinitro-11-phenyldibenzo[B,F][1,4]thiazepine 5-oxide (CAS 94113-52-7) Based on Differentiating Evidence


Reference Standard for Analytical Method Development in Physicochemical Profiling

Due to its significantly higher density (1.58 g/cm³) and elevated boiling point (611.8 °C) compared to the parent compound and related drugs, 2,8-Dinitro-11-phenyldibenzo[B,F][1,4]thiazepine 5-oxide serves as a distinct calibrant or reference standard for developing and validating thermal analysis (DSC/TGA) and chromatographic methods [1]. Its unique thermal behavior and strong retention on reversed-phase columns due to high lipophilicity provide clear resolution from less-substituted analogs, making it ideal for method specificity validation [2].

Negative Control or Probe in Dibenzothiazepine SAR Studies

The 2,8-dinitro-11-phenyl-5-oxide scaffold offers a uniquely electron-deficient and sterically bulky template for SAR investigations [1]. It can be used as a negative control probe to study the impact of electron-withdrawing groups on the dibenzothiazepine core's activity, contrasting with the effects of electron-donating or neutral substituents found in drugs like quetiapine. Its distinct LogP also allows for the assessment of lipophilicity's role in target engagement or non-specific binding in biochemical assays .

Intermediates in the Synthesis of Novel Dibenzothiazepine Derivatives

The compound's reactive nitro groups can be chemically reduced to amines, providing a versatile synthetic handle for further functionalization [1]. This makes it a valuable intermediate for preparing a library of novel 2,8-disubstituted dibenzothiazepines that are not accessible from the common 11-(1-piperazinyl) scaffold. Its high thermal stability (high boiling point) is advantageous for synthetic steps requiring elevated temperatures .

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